Cas no 2227825-20-7 (rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2227825-20-7
- EN300-1905358
-
- インチ: 1S/C10H11BrO2S/c1-10(2)6(7(10)9(12)13)8-5(11)3-4-14-8/h3-4,6-7H,1-2H3,(H,12,13)/t6-,7-/m0/s1
- InChIKey: WKGYUAFANVCWLM-BQBZGAKWSA-N
- ほほえんだ: BrC1C=CSC=1[C@@H]1[C@@H](C(=O)O)C1(C)C
計算された属性
- せいみつぶんしりょう: 273.96631g/mol
- どういたいしつりょう: 273.96631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 65.5Ų
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905358-5.0g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 5g |
$4391.0 | 2023-06-02 | ||
Enamine | EN300-1905358-0.05g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1905358-1.0g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 1g |
$1515.0 | 2023-06-02 | ||
Enamine | EN300-1905358-10g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 10g |
$6512.0 | 2023-09-18 | ||
Enamine | EN300-1905358-2.5g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 2.5g |
$2969.0 | 2023-09-18 | ||
Enamine | EN300-1905358-10.0g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 10g |
$6512.0 | 2023-06-02 | ||
Enamine | EN300-1905358-0.1g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 0.1g |
$1332.0 | 2023-09-18 | ||
Enamine | EN300-1905358-0.5g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1905358-1g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 1g |
$1515.0 | 2023-09-18 | ||
Enamine | EN300-1905358-0.25g |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2227825-20-7 | 0.25g |
$1393.0 | 2023-09-18 |
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Comprehensive Overview of rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2227825-20-7)
The compound rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2227825-20-7) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a bromothiophene moiety and a dimethylcyclopropane ring, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors.
In recent years, the demand for chiral building blocks like rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid has surged, driven by advancements in asymmetric synthesis and medicinal chemistry. The bromothiophene group enhances the compound's reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex heterocyclic frameworks. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments are used to optimize lead compounds.
The dimethylcyclopropane core in rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid contributes to its conformational rigidity, a property highly sought after in bioactive molecule development. Rigid structures often improve binding affinity and metabolic stability, addressing key challenges in drug bioavailability. This compound's carboxylic acid functionality further allows for derivatization into esters, amides, or other prodrug forms, expanding its utility in structure-activity relationship (SAR) studies.
From an industrial perspective, rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is synthesized via diastereoselective cyclopropanation, a technique gaining traction due to its efficiency in constructing stereocenters. The compound's CAS No. 2227825-20-7 is frequently searched in chemical databases, reflecting its relevance in high-throughput screening (HTS) and cheminformatics. Its applications extend to crop protection, where cyclopropane derivatives are explored for their pesticidal properties, resonating with the global push for sustainable agriculture.
Environmental and regulatory considerations are also critical when discussing rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid. The bromine substituent necessitates careful handling to minimize ecological impact, aligning with green chemistry principles. Researchers are investigating biodegradable alternatives to halogenated compounds, though the current utility of this molecule remains undisputed in academic and industrial R&D.
In summary, rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2227825-20-7) exemplifies the intersection of structural complexity and functional versatility in modern chemistry. Its role in drug discovery, material science, and agrochemical innovation underscores its importance, making it a focal point for future research and development.
2227825-20-7 (rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
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